molecular formula C9H15NO6 B558374 Boc-Asp-OH CAS No. 13726-67-5

Boc-Asp-OH

Cat. No. B558374
CAS RN: 13726-67-5
M. Wt: 233.22 g/mol
InChI Key: KAJBMCZQVSQJDE-YFKPBYRVSA-N
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Description

“Boc-Asp-OH” is an aspartic acid derivative . It is also known as N-(tert-Butoxycarbonyl)-L-aspartic acid . The molecular formula is C9H15NO6 .


Synthesis Analysis

“Boc-Asp-OH” is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides .


Molecular Structure Analysis

The molecular weight of “Boc-Asp-OH” is 233.22 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid . The InChI is InChI=1S/C9H15NO6/c1-9 (2,3)16-8 (15)10-5 (7 (13)14)4-6 (11)12/h5H,4H2,1-3H3, (H,10,15) (H,11,12) (H,13,14)/t5-/m0/s1 .


Chemical Reactions Analysis

“Boc-Asp-OH” is used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .


Physical And Chemical Properties Analysis

“Boc-Asp-OH” is a white to off-white crystalline powder . The density is 1.3±0.1 g/cm 3, boiling point is 377.4±32.0 °C at 760 mmHg, and vapour pressure is 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

  • Peptide Cyclization and Solid Phase Synthesis : Boc-Asp-OH is used in the solid-phase synthesis of cyclic peptides. It's particularly noted for its role in the synthesis of cyclic head-to-tail peptides using Boc-based protection schemes. However, issues like epimerization at the α-carbon of Asp can arise, especially when incorporating Boc-Asp(OH)-OFm into polymers (Valero, Giralt, & Andreu, 1996).

  • Peptide Modification and Isosteres Synthesis : Boc-Asp-OH is efficient in the synthesis of modified amino acids and peptides, such as in the conversion to Boc-Abu(PO3Me2)-OH. This process involves multiple steps, including reduction and phosphonylation, and is used to create peptide isosteres (Tong, Perich, & Johns, 1990).

  • Creation of Functionalized Peptides : In the synthesis of linear and cyclic β-oligopeptides with functionalized side chains, Boc-Asp(OH)-OBn is employed as a building block. These peptides are studied for their solubility and structural properties, and are of interest for potential applications in various scientific fields (Matthews, Gademann, Jaun, & Seebach, 1998).

  • Studies in Catalytic Activities and Enzyme Interaction : Boc-Asp-β-Ala-Gly and related peptides have been synthesized and studied for their catalytic activities in hydrolytic reactions, offering insights into enzyme-substrate interactions and peptide functionality (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

  • Drug Development and Stability Studies : Boc-Asp-OH derivatives are used in the development of drug analogs, such as in the synthesis of cholecystokinin analogs, where they play a role in improving stability and biological activity (Amblard et al., 1993).

  • Minimization of Aspartimide Formation in Peptide Synthesis : Boc-Asp-OH derivatives are also crucial in minimizing aspartimide formation, a common issue in peptide synthesis, especially under acidic and basic treatments (Tam, Wong, Riemen, Tjoeng, & Merrifield, 1980).

  • Self-Assembly and Nanoarchitecture : Studies on self-assembly structures formed by modified amino acids, including Boc-Asp(OH) derivatives, are of significant interest. These studies aim to design novel nanoarchitectures potentially useful in various applications, including material chemistry and biomedical fields (Gour et al., 2021).

Safety And Hazards

“Boc-Asp-OH” should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“Boc-Asp-OH” has potential applications in peptide drug discovery, particularly for targeting intracellular protein-protein interactions . It can be used to explore peptide chemical space in DNA-encoded chemical libraries .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286262
Record name N-tert-Butoxycarbonyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp-OH

CAS RN

13726-67-5
Record name N-tert-Butoxycarbonyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butoxycarbonyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
VV Onoprienko, EA Yelin, AI Miroshnikov - Russian Journal of Bioorganic …, 2000 - Springer
… Under the conditions of saponification, Boc-Asn-Ala-OH additionally afforded Boc-Asp-OH, isopeptide Boc-Asp(Ala)-OH, and Boc-NHSuc > Ala-OH, with the third being the key …
Number of citations: 6 link.springer.com
K KAWASAKI, T MURAKAMI, K KOSHINO… - Chemical and …, 1994 - jstage.jst.go.jp
Faculty of Pharmaceutical Sciences, Kobe-Gakuin University." Ikawadani-cho, Nishi-ku, Kobe 651–21, Japan and Faculty of Pharmaceutical Sciences, Osaka University," Suita-shi, …
Number of citations: 9 www.jstage.jst.go.jp
X Han, X Gong, XX Yang, DX Wang - Chinese Journal of Organic …, 2007 - sioc-journal.cn
An efficient and economical technology for the anchoring of Boc-protected amino acids via the carboxy terminal to chloromethyl Merrifield resin, using K 2 CO 3/KI as the base reagent, …
Number of citations: 2 sioc-journal.cn
ML Valero, E Giralt, D Andreu - Tetrahedron letters, 1996 - Elsevier
Solid-phase synthesis of cyclic head-to-tail peptides using Boc-based protection schemes and side chain anchoring via the β-carboxyl of Asp can lead to substantial levels of …
Number of citations: 39 www.sciencedirect.com
N Fujii, M NOMIZU, S FUTAKI, A OTAKA… - Chemical and …, 1986 - jstage.jst.go.jp
The properties of two aspartic acid β-esters (Asp (OR), R= cycloheptyl (Chp) and cyclooctyl (Coc)) were examined. These two protecting groups were found to be stable to trifluoroacetic …
Number of citations: 40 www.jstage.jst.go.jp
D Cantacuzene, C Guerreiro - Tetrahedron, 1989 - Elsevier
… Esterification of Boc-Asp-OH with diols has been achieved with papain imnobilired on Sepharose. In the case of ethyleneglycol no condensation could be observed with free papain or …
Number of citations: 45 www.sciencedirect.com
T MUNEGUMI - Asian Journal of Chemistry, 2023 - researchmap.jp
… amino acids, whereas using Boc-aspartic acid (Boc-Asp-OH) gave polypeptides (Fig. 2). … of anhydrides of Nt-butyloxycarbonyl-aspartic acid (Boc-AspOH), N-t-butyloxycarbonyl-glutamic …
Number of citations: 0 researchmap.jp
NLEO BENOITON, FMF CHEN - International Journal of Peptide …, 1994 - Wiley Online Library
… The reaction of 7 with Boc-Asp-OH was also examined. Analysis by NMR and HPLC both revealed that the latter had been converted into Boc-Asp-anhydride quickly and effi- …
Number of citations: 5 onlinelibrary.wiley.com
JL Matthews, K Gademann, B Jaun… - Journal of the Chemical …, 1998 - pubs.rsc.org
The natural β-amino acid derivative Boc-Asp(β-OH)-OBn, as well as Boc-β-HGlu(OBn)-OH and Boc-β-HSer(OBn)-OH (prepared from appropriately protected glutamic acid and serine, …
Number of citations: 65 pubs.rsc.org
A Kuttan, S Nowshudin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Reaction of N-Boc amino acids with ceric ammonium nitrate in an alcohol as the solvent at room temperature resulted in the esterification of N-Boc amino acids with Boc group retention. …
Number of citations: 36 www.sciencedirect.com

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